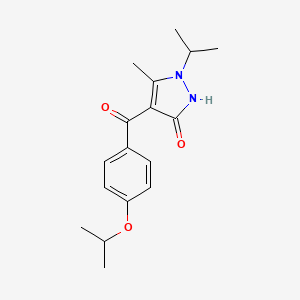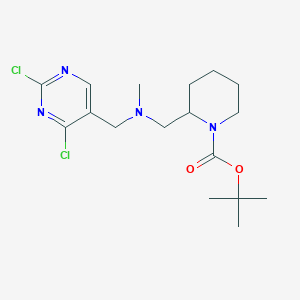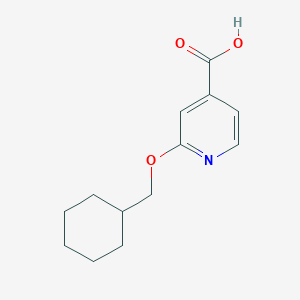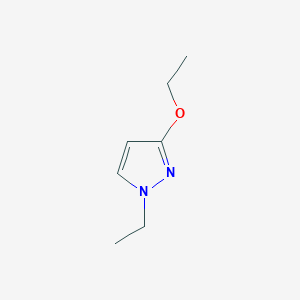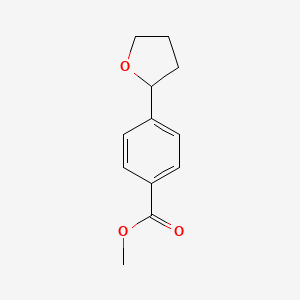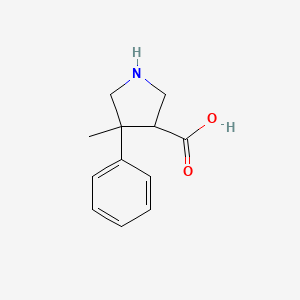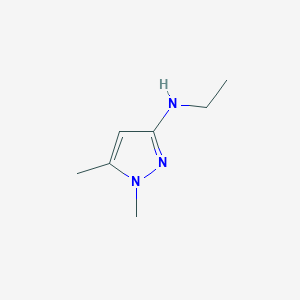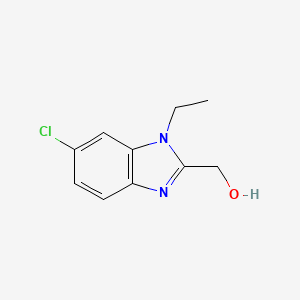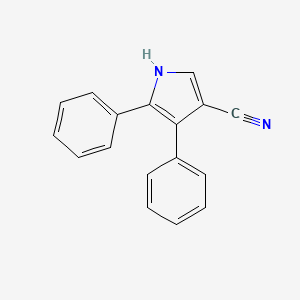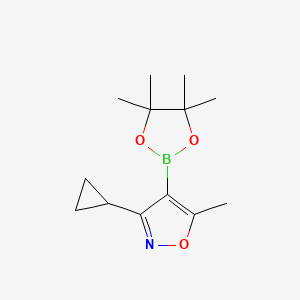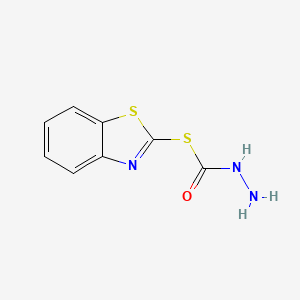
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1,3-Benzothiazol-2-yl hydrazinecarbothioate: is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate typically involves the reaction of 2-aminobenzenethiol with hydrazinecarbothioate under specific conditions. Various synthetic pathways have been developed for the preparation of benzothiazole derivatives, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, benzothiazole derivatives have shown significant antimicrobial, antifungal, and antiviral activities. They are studied for their potential use in developing new therapeutic agents against various infectious diseases .
Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as anti-cancer, anti-inflammatory, and anti-tubercular agents. These compounds have shown promising results in preclinical studies and are being further explored for their therapeutic potential .
Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. They also find applications in the development of dyes, pigments, and other materials .
Wirkmechanismus
The mechanism of action of S-1,3-Benzothiazol-2-yl hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of benzothiazole derivatives.
2-Mercaptobenzothiazole: A widely used benzothiazole derivative with applications in the rubber industry.
Uniqueness: S-1,3-Benzothiazol-2-yl hydrazinecarbothioate is unique due to its specific hydrazinecarbothioate moiety, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable candidate for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
57392-05-9 |
|---|---|
Molekularformel |
C8H7N3OS2 |
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
S-(1,3-benzothiazol-2-yl) N-aminocarbamothioate |
InChI |
InChI=1S/C8H7N3OS2/c9-11-7(12)14-8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChI-Schlüssel |
PQKJLDAWBPIRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
